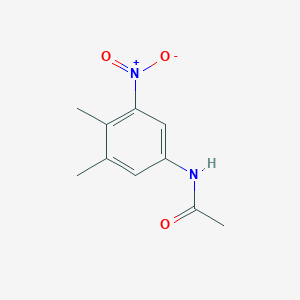

N-(3,4-dimethyl-5-nitrophenyl)acetamide

Description

BenchChem offers high-quality N-(3,4-dimethyl-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethyl-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethyl-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLVZAMPWVMSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646678 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857571-00-7 | |

| Record name | N-(3,4-Dimethyl-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols, characterization data, and a mechanistic overview.

Synthesis Overview

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide is most effectively achieved through a two-step process commencing with the commercially available starting material, 3,4-dimethylaniline. The synthetic strategy involves:

-

Electrophilic Nitration: The regioselective nitration of 3,4-dimethylaniline to yield 3,4-dimethyl-5-nitroaniline.

-

N-Acetylation: The subsequent acetylation of the amino group of 3,4-dimethyl-5-nitroaniline to afford the final product, N-(3,4-dimethyl-5-nitrophenyl)acetamide.

This approach is predicated on established and robust organic transformations, ensuring a reliable and scalable synthesis.

Physicochemical and Spectroscopic Data

The key quantitative data for the starting material, intermediate, and final product are summarized in the tables below.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Pale brown crystals or off-white solid | 95-64-7 |

| 3,4-Dimethyl-5-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Not specified (predicted to be a yellow/orange solid) | 64823-22-9 |

| N-(3,4-dimethyl-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₃ | 208.21 | Not specified (predicted to be a solid) | 857571-00-7 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (Predicted) | 13C NMR (Predicted) | IR (cm⁻¹) (Predicted) |

| 3,4-Dimethyl-5-nitroaniline | δ 7.5-7.0 (s, 2H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) | δ 150-145 (C-NO₂), 145-140 (C-NH₂), 138-135 (C-CH₃), 130-125 (C-CH₃), 120-115 (Ar-CH), 115-110 (Ar-CH), 20-18 (CH₃), 18-16 (CH₃) | 3500-3300 (N-H stretch), 1530-1500 & 1360-1320 (N-O stretch of NO₂) |

| N-(3,4-dimethyl-5-nitrophenyl)acetamide | δ 9.5-9.0 (br s, 1H, NH), 7.8-7.5 (s, 2H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃) | δ 169 (C=O), 150-145 (C-NO₂), 140-135 (C-NH), 138-135 (C-CH₃), 130-125 (C-CH₃), 125-120 (Ar-CH), 120-115 (Ar-CH), 24 (COCH₃), 20-18 (Ar-CH₃), 18-16 (Ar-CH₃) | 3300-3200 (N-H stretch), 1670-1650 (C=O stretch, Amide I), 1530-1500 & 1360-1320 (N-O stretch of NO₂) |

Note: Spectroscopic data for 3,4-dimethyl-5-nitroaniline and N-(3,4-dimethyl-5-nitrophenyl)acetamide are predicted based on the analysis of their chemical structures and data from isomeric compounds, as specific experimental spectra were not available in the cited literature.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethyl-5-nitroaniline

This procedure is adapted from established methods for the nitration of anilines in strongly acidic media.[1]

Materials:

-

3,4-Dimethylaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ammonium Hydroxide solution (concentrated)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer, mechanical stirrer)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 3,4-dimethylaniline to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3,4-dimethylaniline sulfate, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

-

Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product, 3,4-dimethyl-5-nitroaniline, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.

Step 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This procedure is based on standard acetylation methods for aromatic amines.[2][3][4]

Materials:

-

3,4-Dimethyl-5-nitroaniline

-

Acetic Anhydride

-

Pyridine (anhydrous) or Glacial Acetic Acid

-

Toluene

-

Dichloromethane or Ethyl Acetate

-

1 M Hydrochloric Acid

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,4-dimethyl-5-nitroaniline in anhydrous pyridine or glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

-

If pyridine is used as the solvent, remove it under reduced pressure. If glacial acetic acid is used, pour the reaction mixture into ice water to precipitate the crude product.

-

Dissolve the residue or precipitate in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the final product.

Synthesis Workflow and Mechanism

The overall synthetic workflow is depicted below.

References

Physicochemical Properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethyl-5-nitrophenyl)acetamide is an aromatic amide of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development. This technical guide provides a summary of the known computational data for this compound and outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (LogP). Standardized methodologies are presented to ensure reproducibility and accuracy in experimental settings. Visual workflows for these experimental procedures are provided to facilitate practical implementation.

Introduction

The compound N-(3,4-dimethyl-5-nitrophenyl)acetamide, with the chemical formula C10H12N2O3, belongs to the class of nitro-substituted aromatic acetamides. The presence of a nitro group, an amide linkage, and methyl substituents on the phenyl ring imparts specific electronic and steric characteristics that influence its physical and chemical behavior. These properties are critical in determining its suitability for various applications, including as a chemical intermediate or a potential bioactive molecule. This document serves as a comprehensive resource for researchers, providing both available data and detailed experimental procedures for its characterization.

Physicochemical Data

Currently, limited experimental data for N-(3,4-dimethyl-5-nitrophenyl)acetamide is publicly available. The following table summarizes the key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C10H12N2O3 | LookChem[1] |

| Molecular Weight | 208.21 g/mol | LookChem[1] |

| Exact Mass | 208.08500 u | LookChem[1] |

| LogP (calculated) | 2.76620 | LookChem[1] |

| Polar Surface Area (PSA) | 74.92 Ų | LookChem[1] |

Experimental Protocols for Physicochemical Characterization

To supplement the computational data, the following sections provide detailed experimental protocols for determining the key physicochemical properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of N-(3,4-dimethyl-5-nitrophenyl)acetamide is finely powdered.[2] The open end of a capillary tube is pressed into the powder.[2] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[3]

-

Initial Determination: A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.[4]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point.[3] The heating rate is then slowed to 1-2 °C/minute to allow for accurate observation.[4]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range. The experiment should be repeated to ensure reproducibility.[2]

Diagram 1: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. A systematic approach is used to classify the solubility of a compound in various solvents.[5][6]

Methodology: Qualitative Solubility Testing

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[5] Shake vigorously. If the compound dissolves, its pH should be tested with litmus paper to determine if it is an acidic or basic water-soluble compound.[7]

-

Aqueous Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous sodium hydroxide (NaOH) solution. Solubility in 5% NaOH indicates an acidic compound.[7]

-

Aqueous Acid Solubility: If the compound is insoluble in water and 5% NaOH, its solubility is tested in 5% hydrochloric acid (HCl). Solubility in 5% HCl indicates a basic compound.[7]

-

Strong Acid Solubility: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid (H2SO4) can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

-

Organic Solvent Solubility: The solubility in common organic solvents like ethanol, acetone, and diethyl ether should also be determined by adding a small amount of the compound to the solvent and observing for dissolution.[5]

Diagram 2: Logical Flow for Solubility Classification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with both acidic and basic functional groups, it is crucial for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Prepare a solution of N-(3,4-dimethyl-5-nitrophenyl)acetamide of a known concentration (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[9] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[8]

-

Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[8] Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected nature of the ionizable group.[8] Add the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[8]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[8] For accurate results, the titration should be performed multiple times.[8]

Diagram 3: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.[10][11]

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.[10] Similarly, saturate n-octanol with the phosphate buffer.[10]

-

Sample Preparation: Prepare a stock solution of N-(3,4-dimethyl-5-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO).[12]

-

Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning of the compound between the two phases.[13] Then, allow the phases to separate completely, which can be facilitated by centrifugation.[11]

-

Quantification: Carefully separate the two phases.[11] Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram 4: Workflow for LogP Determination via the Shake-Flask Method.

Conclusion

While computational data provides a useful starting point, the experimental determination of the physicochemical properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide is essential for its reliable application in scientific research and development. The protocols and workflows detailed in this guide provide a standardized framework for researchers to obtain accurate and reproducible data for its melting point, solubility, pKa, and LogP. This comprehensive characterization will enable a deeper understanding of its behavior and facilitate its potential use in various scientific disciplines.

References

- 1. N-(3,4-dimethyl-5-nitrophenyl)acetamide, CasNo.857571-00-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

In-Depth Technical Guide: N-(3,4-dimethyl-5-nitrophenyl)acetamide

CAS Number: 857571-00-7

Abstract

This technical guide provides a comprehensive overview of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a substituted nitroaromatic compound. This document details its chemical and physical properties, a probable synthetic pathway, and explores the potential biological significance of this class of molecules in the context of drug discovery and development. While specific experimental data on the biological activity of N-(3,4-dimethyl-5-nitrophenyl)acetamide is not extensively available in public literature, this guide draws upon research into structurally related nitro-substituted acetanilides to infer its potential applications and areas for future investigation. This paper is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a small organic molecule with a molecular formula of C10H12N2O3. A summary of its key chemical data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 857571-00-7 | [1] |

| Molecular Formula | C10H12N2O3 | [1] |

| Molecular Weight | 208.21 g/mol | |

| IUPAC Name | N-(3,4-dimethyl-5-nitrophenyl)acetamide | |

| Synonyms | 5-Acetamido-3-nitro-1,2-xylene, Acetic acid-(3,4-dimethyl-5-nitro-anilide) | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of N-(3,4-dimethylphenyl)acetamide with a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. The acetamido group (-NHCOCH3) is an ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The regioselectivity of the nitration would be influenced by the steric hindrance and the combined electronic effects of these substituents.

The logical workflow for this synthesis is depicted in the following diagram:

General Experimental Protocol for Nitration of Acetanilides

The following is a generalized experimental protocol for the nitration of acetanilides, which could be adapted for the synthesis of the title compound.

Materials:

-

N-(3,4-dimethylphenyl)acetamide

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Glacial Acetic Acid

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve N-(3,4-dimethylphenyl)acetamide in a minimal amount of glacial acetic acid in a flask.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

-

In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining a low temperature (typically below 10°C) throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activity and Applications

While no specific biological studies on N-(3,4-dimethyl-5-nitrophenyl)acetamide have been found in the reviewed literature, the broader class of nitro-substituted aromatic compounds has been extensively investigated for various pharmacological activities. The presence of the nitro group is a key feature in many bioactive molecules.

Antimicrobial and Antifungal Activity

Nitro-containing compounds are known to exhibit a wide spectrum of antimicrobial activities.[2][3] The nitro group can undergo enzymatic reduction within microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage and inhibit microbial growth. Many nitroaromatic and nitroheterocyclic compounds have been developed as antibacterial and antifungal agents.[2][3] It is plausible that N-(3,4-dimethyl-5-nitrophenyl)acetamide could exhibit similar properties and warrants investigation as a potential antimicrobial agent.

Anticancer Activity

Several nitro-substituted compounds have been evaluated for their potential as anticancer agents. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially leading to interactions with biological targets involved in cancer pathways. For example, some sulfonamide derivatives containing acetamide fragments have been shown to exhibit antitumor activity through the inhibition of dihydrofolate reductase (DHFR).[2]

Other Potential Applications

Nitroaromatic compounds are also utilized as intermediates in the synthesis of a wide range of other biologically active molecules, including dyes and other pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create diverse chemical libraries for drug screening.

The potential involvement of nitro-substituted compounds in biological pathways can be generalized as follows:

Future Directions

The lack of specific research on N-(3,4-dimethyl-5-nitrophenyl)acetamide presents several opportunities for future investigation. Key areas for further study include:

-

Development and Optimization of a Synthetic Protocol: A detailed, high-yield synthesis method for this compound needs to be established and reported.

-

Biological Screening: The compound should be screened against a panel of bacterial and fungal strains to determine its antimicrobial potential.

-

Anticancer Evaluation: In vitro studies using various cancer cell lines could reveal any cytotoxic or antiproliferative effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could help in identifying the key structural features responsible for any observed biological activity.

Conclusion

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a nitroaromatic compound with a well-defined chemical structure. While its specific biological properties have not been extensively documented, its structural similarity to other bioactive nitro compounds suggests that it may possess interesting pharmacological activities. This technical guide provides a foundation for future research into this molecule, highlighting a probable synthetic route and potential areas of application in drug discovery. Further experimental work is necessary to fully elucidate its biological profile and potential therapeutic utility.

References

- 1. N-(3,4-dimethyl-5-nitrophenyl)acetamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(3,4-dimethylphenyl)acetamide (C10H13NO) [pubchemlite.lcsb.uni.lu]

Structure Elucidation of N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and data interpretation integral to the structural elucidation of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The synthesis of this compound is achieved through a two-step process commencing with the nitration of 3,4-dimethylaniline to yield 3,4-dimethyl-5-nitroaniline, which is subsequently acetylated. The definitive structure of the final product is ascertained through a comprehensive analysis of its spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed account of the experimental protocols and a systematic interpretation of the spectral data, offering a complete guide for the synthesis and characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a substituted aromatic nitro compound. The precise arrangement of its functional groups—an acetamido group, two methyl groups, and a nitro group on a benzene ring—is critical for understanding its chemical properties and potential applications. This guide details the synthetic pathway and the analytical techniques employed to confirm its molecular structure.

Synthesis Pathway

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide is typically performed in two sequential steps:

-

Nitration of 3,4-dimethylaniline: The commercially available starting material, 3,4-dimethylaniline, undergoes electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The directing effects of the amino and methyl groups favor the substitution at the 5-position.

-

Acetylation of 3,4-dimethyl-5-nitroaniline: The resulting 3,4-dimethyl-5-nitroaniline is then acetylated at the amino group using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.

Caption: Synthetic route to N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Experimental Protocols

Synthesis of 3,4-dimethyl-5-nitroaniline

A detailed procedure for the nitration of a similar compound, 2,4-dimethylaniline, can be adapted.[1] In a typical procedure, 3,4-dimethylaniline would be dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (typically 0-5 °C). A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield 3,4-dimethyl-5-nitroaniline.

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

The acetylation of the amino group is a standard procedure.[2] The synthesized 3,4-dimethyl-5-nitroaniline is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane. An excess of an acetylating agent, for example, acetic anhydride, is added to the solution. The reaction can be catalyzed by a few drops of a strong acid like concentrated sulfuric acid. The mixture is then heated under reflux for a specific duration to drive the reaction to completion. After cooling, the reaction mixture is poured into cold water to precipitate the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide. The solid product is collected by filtration, washed with water to remove any acid and unreacted acetic anhydride, and then dried. Further purification can be achieved by recrystallization.

Structure Elucidation and Data Presentation

The definitive identification of N-(3,4-dimethyl-5-nitrophenyl)acetamide is accomplished through the combined use of several spectroscopic techniques.

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Singlet | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.5 - 7.8 | Singlet | 1H | Aromatic H (ortho to NHAc) |

| ~ 2.3 - 2.5 | Singlet | 3H | Aromatic CH₃ |

| ~ 2.2 - 2.4 | Singlet | 3H | Aromatic CH₃ |

| ~ 2.1 - 2.3 | Singlet | 3H | Acetyl CH₃ |

| ~ 9.5 - 10.5 | Singlet | 1H | Amide NH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | Carbonyl C (C=O) |

| ~ 148 - 152 | Aromatic C-NO₂ |

| ~ 138 - 142 | Aromatic C-NHAc |

| ~ 135 - 140 | Aromatic C-CH₃ |

| ~ 130 - 135 | Aromatic C-CH₃ |

| ~ 120 - 125 | Aromatic C-H |

| ~ 115 - 120 | Aromatic C-H |

| ~ 24 - 26 | Acetyl CH₃ |

| ~ 18 - 22 | Aromatic CH₃ |

| ~ 15 - 19 | Aromatic CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | N-H Stretch (Amide) |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-O Asymmetric Stretch (Nitro) |

| ~ 1530 | Medium | N-H Bend (Amide II) |

| ~ 1350 | Strong | N-O Symmetric Stretch (Nitro) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 208 | Molecular Ion [M]⁺ |

| 166 | [M - CH₂CO]⁺ |

| 150 | [M - NO₂]⁺ |

| 43 | [CH₃CO]⁺ |

Conclusion

The structural elucidation of N-(3,4-dimethyl-5-nitrophenyl)acetamide is a systematic process involving a well-defined synthetic route followed by thorough spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, the combination of established synthetic methodologies for analogous compounds and predictive spectroscopic analysis provides a robust framework for its preparation and characterization. This guide serves as a comprehensive resource for researchers engaged in the synthesis and analysis of novel aromatic nitro compounds.

References

Spectroscopic Characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide (CAS No. 857571-00-7). Due to the current lack of publicly available experimental spectroscopic data for this specific compound, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a practical framework for researchers synthesizing or working with this molecule.

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide, with the molecular formula C₁₀H₁₂N₂O₃, is a substituted aromatic amide.[1] Its structure, featuring a nitro group and an acetamide moiety on a dimethylated benzene ring, suggests potential applications in medicinal chemistry and materials science, where such functionalities are of significant interest. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound. This guide addresses the current information gap by providing predicted data and standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

While experimental spectra for N-(3,4-dimethyl-5-nitrophenyl)acetamide are not currently available in public databases, its spectral properties can be predicted based on its structure and comparison with similar molecules.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons, the methyl groups, and the acetamide group.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.5 - 8.0 | Singlet | 1H | Ar-H |

| ~7.0 - 7.5 | Singlet | 1H | Ar-H | |

| Amide Proton | ~9.5 - 10.5 | Singlet (broad) | 1H | NH |

| Acetyl Methyl Protons | ~2.1 - 2.3 | Singlet | 3H | COCH₃ |

| Aromatic Methyl Protons | ~2.2 - 2.5 | Singlet | 3H | Ar-CH₃ |

| ~2.2 - 2.5 | Singlet | 3H | Ar-CH₃ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and are based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~168 - 172 | C=O |

| Aromatic Carbons | ~145 - 150 | C-NO₂ |

| ~135 - 145 | C-NH | |

| ~130 - 140 | C-CH₃ | |

| ~120 - 130 | C-H | |

| Acetyl Methyl Carbon | ~23 - 27 | COCH₃ |

| Aromatic Methyl Carbons | ~15 - 20 | Ar-CH₃ |

Note: These are estimated chemical shift ranges.

Predicted IR Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | 3250 - 3400 | Medium | Amide N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | C-H (Methyl) |

| C=O Stretch | 1660 - 1690 | Strong | Amide I |

| N-O Stretch (Asymmetric) | 1500 - 1560 | Strong | Nitro group |

| N-H Bend | 1510 - 1550 | Medium | Amide II |

| N-O Stretch (Symmetric) | 1330 - 1370 | Strong | Nitro group |

Note: Predicted absorption frequencies are based on typical ranges for the respective functional groups.

Predicted MS Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| Predicted MS Data | m/z Value | Assignment |

| Molecular Ion [M]⁺ | 208.08 | C₁₀H₁₂N₂O₃ |

| Fragment | [M - CH₂CO]⁺ | Loss of ketene |

| Fragment | [M - NO₂]⁺ | Loss of nitro group |

| Fragment | [CH₃CO]⁺ | Acetyl cation |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

-

N-(3,4-dimethyl-5-nitrophenyl)acetamide sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer to the solvent being used.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

-

Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

N-(3,4-dimethyl-5-nitrophenyl)acetamide sample

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

N-(3,4-dimethyl-5-nitrophenyl)acetamide sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

-

Sample Preparation:

-

For EI-MS (Direct Infusion): Dissolve a small amount of the sample in a volatile solvent.

-

For ESI-MS (Infusion or LC-MS): Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water with 0.1% formic acid).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., ionization energy for EI, spray voltage for ESI).

-

Set the mass analyzer parameters (e.g., mass range, scan speed).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for the molecular formula.

-

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide and offers robust protocols for their experimental determination. While awaiting the public availability of empirical data, the information presented herein serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently characterize and utilize this compound in their work.

References

N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Overview of its Molecular Weight

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. Among these, the molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacological activity. This technical guide provides a detailed breakdown of the molecular weight of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Molecular Composition and Weight

The molecular formula for N-(3,4-dimethyl-5-nitrophenyl)acetamide is C10H12N2O3[1]. The molecular weight is a summation of the atomic weights of its constituent atoms. The calculation is based on the following atomic masses: Carbon (C) at approximately 12.011 amu, Hydrogen (H) at approximately 1.008 amu, Nitrogen (N) at approximately 14.007 amu, and Oxygen (O) at approximately 15.999 amu.

The precise molecular weight of N-(3,4-dimethyl-5-nitrophenyl)acetamide is 208.21 g/mol [2]. A detailed breakdown of the contribution of each element to the total molecular weight is presented in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 208.217 |

Note: The total molecular weight may vary slightly depending on the source of atomic mass values.

Experimental Protocols

The determination of the molecular weight of a compound like N-(3,4-dimethyl-5-nitrophenyl)acetamide is typically not performed through a single "experiment" in the classical sense but is calculated from its known chemical formula. The chemical formula is usually confirmed through techniques such as:

-

Mass Spectrometry (MS): This analytical technique measures the mass-to-charge ratio of ions. The molecular ion peak in a mass spectrum provides a highly accurate determination of the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can elucidate the structure of the molecule, confirming the number and types of atoms present, which in turn verifies the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample, which can be used to derive the empirical and molecular formulas.

Visualization

In the context of determining the molecular weight of a specific chemical compound, a signaling pathway, experimental workflow, or logical relationship diagram is not applicable. Such diagrams are typically used to represent biological processes, complex experimental procedures, or decision-making frameworks. The calculation of molecular weight is a direct mathematical derivation from the established molecular formula and the atomic weights of its constituent elements.

References

An In-Depth Technical Guide on the Solubility of N-(3,4-dimethyl-5-nitrophenyl)acetamide in Organic Solvents

Disclaimer: Following a comprehensive review of publicly available scientific literature, chemical databases, and supplier technical data sheets, it has been determined that there is no specific, quantitative experimental data on the solubility of N-(3,4-dimethyl-5-nitrophenyl)acetamide in organic solvents. The information that would be necessary to populate the detailed tables and experimental protocols requested for this technical guide is not available in the public domain.

This guide will, therefore, outline the theoretical considerations for the solubility of this compound, propose a general experimental protocol for determining its solubility, and provide context by discussing the known solubility of a structurally related, unmethylated analog, N-(4-nitrophenyl)acetamide. This information is intended to guide researchers in designing their own experimental investigations.

Theoretical Solubility Considerations for N-(3,4-dimethyl-5-nitrophenyl)acetamide

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For N-(3,4-dimethyl-5-nitrophenyl)acetamide, the key structural features influencing its solubility are:

-

The Aromatic Ring: The dimethylated phenyl ring provides a significant nonpolar character to the molecule.

-

The Nitro Group (-NO2): This is a strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions.

-

The Acetamide Group (-NHCOCH3): This group contains a polar carbonyl (C=O) and an N-H bond capable of acting as a hydrogen bond donor, as well as a lone pair on the oxygen that can act as a hydrogen bond acceptor.

-

The Methyl Groups (-CH3): The two methyl groups on the phenyl ring increase the nonpolar surface area of the molecule, which would generally be expected to decrease its solubility in polar solvents and increase it in nonpolar solvents compared to its unmethylated counterpart.

Based on these features, it can be hypothesized that N-(3,4-dimethyl-5-nitrophenyl)acetamide would exhibit moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and lower solubility in both highly polar protic solvents (e.g., water, methanol) and nonpolar solvents (e.g., hexane).

Proposed Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. The following protocol is a general guideline that can be adapted for N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Objective: To determine the equilibrium solubility of N-(3,4-dimethyl-5-nitrophenyl)acetamide in a range of organic solvents at various temperatures.

Materials:

-

N-(3,4-dimethyl-5-nitrophenyl)acetamide (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer for creating a calibration curve).

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(3,4-dimethyl-5-nitrophenyl)acetamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of N-(3,4-dimethyl-5-nitrophenyl)acetamide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a pre-determined calibration curve.

-

-

Data Calculation:

-

Calculate the solubility in various units, such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or milligrams per milliliter (mg/mL).

-

The following diagram illustrates the general workflow for this experimental protocol.

Figure 1. A generalized workflow for the experimental determination of solubility.

Solubility of a Structurally Related Compound: N-(4-nitrophenyl)acetamide

While no data exists for N-(3,4-dimethyl-5-nitrophenyl)acetamide, extensive research has been conducted on its unmethylated analog, N-(4-nitrophenyl)acetamide. This compound is known to be sparingly soluble in water and chloroform, but soluble in ethanol. This suggests that the acetamide and nitro groups contribute to its solubility in polar organic solvents. The introduction of two methyl groups in N-(3,4-dimethyl-5-nitrophenyl)acetamide would likely decrease its solubility in polar solvents like ethanol due to an increase in the nonpolar character of the molecule.

Conclusion for Researchers

Given the absence of published solubility data for N-(3,4-dimethyl-5-nitrophenyl)acetamide, researchers and drug development professionals are encouraged to perform their own experimental determinations. The proposed protocol provides a robust starting point for such investigations. The resulting data would be of significant value to the scientific community, particularly in the fields of medicinal chemistry, process chemistry, and materials science where this compound may be a key intermediate or final product.

A Technical Guide to the Potential Biological Activity of N-(3,4-dimethyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetamide scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These derivatives have demonstrated a remarkable diversity of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The specific compound, N-(3,4-dimethyl-5-nitrophenyl)acetamide, while not extensively studied, possesses a unique combination of structural motifs—a dimethylated nitrophenyl ring linked to an acetamide group—that suggests a strong potential for significant biological activity.

The presence of the nitroaromatic group is particularly noteworthy. Nitro compounds are known to be bio-reducible, often leading to the formation of reactive intermediates that can exert potent cytotoxic or antimicrobial effects.[1] The dimethyl substitution pattern on the phenyl ring further modulates the electronic and steric properties of the molecule, which can influence its interaction with biological targets and its metabolic fate.

This technical guide provides a comprehensive overview of the potential biological activities of N-(3,4-dimethyl-5-nitrophenyl)acetamide, based on a thorough analysis of structurally related compounds. We will delve into a range of plausible therapeutic applications, from oncology to infectious diseases, and provide detailed experimental protocols for investigating these potential activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related chemical entities.

Predicted Biological Activities and Supporting Evidence

Based on the biological activities of structurally analogous compounds, N-(3,4-dimethyl-5-nitrophenyl)acetamide is predicted to exhibit a range of effects, including anticancer, antimicrobial, and antioxidant/anti-inflammatory activities.

Anticancer Activity

The nitroaromatic moiety is a key feature in many compounds with demonstrated anticancer properties. The mechanism often involves the bioreduction of the nitro group, particularly in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This selective toxicity towards hypoxic cells makes nitroaromatic compounds attractive candidates for cancer therapy.

-

Hypoxic Cytotoxicity: Fifteen nitroaromatic and nitroheterocyclic compounds have demonstrated marked cytotoxicity toward hypoxic Chinese hamster V79 cells in vitro. This toxicity was found to be directly correlated with the electron affinity of the compounds.[2]

-

Oxidative Stress: Nitrophenols have been shown to induce cytotoxicity and oxidative stress in human lung cells. For instance, 4-nitrophenol was identified as the most cytotoxic among the isomers tested in both normal bronchial epithelial and alveolar epithelial cancer cell lines.[3]

Antimicrobial Activity

Nitrophenylacetamide derivatives have been investigated for their potential as antimicrobial agents, with some showing promising activity against various pathogens.

-

Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited potent antitubercular activity, with MIC values ranging from 4 to 64 μg/mL.[4] The nitro group is a common feature in many antitubercular drugs and is often crucial for their mechanism of action.[5]

Antioxidant and Anti-inflammatory Activity

While nitro groups can be associated with oxidative stress, some nitrophenylacetamide derivatives have also been reported to possess antioxidant and anti-inflammatory properties. The overall effect is likely dependent on the specific substitution pattern and the biological context.

-

Antioxidant Properties: A study on acetamide derivatives reported their in vitro antioxidant activity, as measured by their ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages.[6][7]

-

Anti-inflammatory Effects: The same study also suggested potential anti-inflammatory activity, as evidenced by the inhibition of nitrite production in LPS-induced macrophages.[6]

Quantitative Data from Structurally Related Compounds

While no quantitative biological data is available for N-(3,4-dimethyl-5-nitrophenyl)acetamide, the following tables summarize the data for structurally related compounds to provide a comparative context.

Table 1: Cytotoxicity of Related Nitrophenol Compounds

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 2-Nitrophenol | BEAS-2B | MTS | IC50 (24h) | >1000 µM | [3] |

| 4-Nitrophenol | BEAS-2B | MTS | IC50 (24h) | ~250 µM | [3] |

| 3-Methyl-4-nitrophenol | Rat (Male) | Acute Oral | LD50 | 2300 mg/kg | [8] |

| 3-Methyl-4-nitrophenol | Rat (Female) | Acute Oral | LD50 | 1200 mg/kg | [8] |

Table 2: Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

| Compound | M. tuberculosis Strain | Assay | Endpoint | Value | Reference |

| Derivative 3m | H37Rv | Microdilution | MIC | 4 µg/mL | [4] |

| Derivative 3m | Rifampin-resistant | Microdilution | MIC | 4 µg/mL | [4] |

Experimental Protocols

The following are detailed protocols for investigating the potential biological activities of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Cytotoxicity Assessment

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with various concentrations of N-(3,4-dimethyl-5-nitrophenyl)acetamide and incubate for 48-72 hours.[9]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[9]

-

Incubation: Incubate the plate at 37°C for 1.5 hours.[9]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

-

Supernatant Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[6]

-

Assay Reagent Preparation: Prepare the LDH assay reagent by combining equal volumes of Buffer A and Buffer B, along with the MPMS supplement.[6]

-

Reaction Initiation: Add 50 µL of the assay reagent to each well containing the supernatant.[6]

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[6]

-

Reaction Termination: Add 50 µL of 1M acetic acid to each well to stop the reaction.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

Antitubercular Activity

Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Bacterial Culture: Culture M. tuberculosis H37Ra to mid-log phase (OD600 of 0.6).[10]

-

Inoculation: In a 96-well plate, add 100 µL of the bacterial suspension (5 × 10⁴ CFUs) to each well.[10]

-

Compound Addition: Add the test compound at various concentrations (e.g., serial two-fold dilutions). Include positive (rifampicin) and negative (DMSO) controls.[10]

-

Incubation: Seal the plates and incubate at 37°C for 6 days.[10]

-

Alamar Blue Addition: Add a 10% (v/v) solution of Alamar Blue to each well.[10]

-

Result Interpretation: Determine the effect of the compound based on the color change (blue indicates inhibition, pink indicates growth).[10]

Antioxidant Activity

a) DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reaction Mixture: Mix a solution of the test compound with a DPPH (1,1-diphenyl-2-picryl-hydrazyl) solution in a 1:1 volume ratio.[11]

-

Incubation: Incubate the mixture in the dark for 30 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[11]

-

Calculation: Calculate the radical scavenging ratio based on the decrease in absorbance compared to a control.[11]

b) ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation.

-

Radical Generation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[12]

-

Reaction Mixture: Mix the test compound solution with the ABTS•+ solution.

-

Absorbance Measurement: Measure the absorbance at 734 nm.[11]

-

Calculation: Determine the antioxidant activity by comparing the absorbance of the sample to that of a standard antioxidant (e.g., Trolox).[13]

Hypoxic Cytotoxicity Assay

This protocol is designed to assess the selective toxicity of the compound under low-oxygen conditions.

-

Inducing Hypoxia: Place cell cultures in a modular incubator chamber. Purge the chamber with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ for 7-10 minutes at a flow rate of 20 L/min. Seal the chamber and place it in a 37°C incubator.[14][15]

-

Cell Treatment: Treat the cells with the test compound either before or after inducing hypoxia, depending on the experimental design.[16]

-

Incubation: Incubate the cells under hypoxic conditions for the desired duration (e.g., 24-48 hours).

-

Viability Assessment: Following hypoxic incubation, assess cell viability using an appropriate method, such as the LDH assay or crystal violet staining. Note that MTT assays may not be suitable for hypoxic cells due to potential interference from reoxygenation-induced superoxide production.[16]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed bioactivation pathway of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. MTT (Assay protocol [protocols.io]

- 10. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 11. dovepress.com [dovepress.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. mdpi.com [mdpi.com]

- 14. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a key intermediate in various research and development applications. This document outlines the primary synthetic routes, details experimental protocols for key transformations, and presents quantitative data in a structured format for ease of comparison.

Overview of Synthetic Pathways

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide predominantly proceeds through a two-step sequence:

-

Nitration: The introduction of a nitro group onto a substituted aniline precursor.

-

Acetylation: The subsequent acylation of the resulting nitroaniline to yield the final acetamide product.

The primary and most logical starting material for this synthesis is 3,4-dimethylaniline . This is due to the directing effects of the amino and methyl groups on the aromatic ring, which favor the introduction of the nitro group at the desired position. Alternative starting materials can be considered for the synthesis of 3,4-dimethylaniline itself.

The overall synthetic workflow can be visualized as a linear progression from a commercially available or readily synthesized precursor to the target molecule.

Data Presentation

Physical and Chemical Properties of Key Compounds

| Property | 3,4-Dimethylaniline | 3,4-Dimethyl-5-nitroaniline | N-(3,4-dimethyl-5-nitrophenyl)acetamide |

| CAS Number | 95-64-7 | 64823-22-9[1] | 857571-00-7[2] |

| Molecular Formula | C₈H₁₁N | C₈H₁₀N₂O₂ | C₁₀H₁₂N₂O₃[2] |

| Molecular Weight | 121.18 g/mol | 166.18 g/mol [1] | 208.21 g/mol [2] |

| Appearance | Pale brown crystals or off-white solid | - | - |

| Melting Point | 49-51 °C | - | - |

| Boiling Point | 226 °C | - | - |

| Solubility | Slightly soluble in water, soluble in ether and petroleum ether | - | - |

Note: Data for 3,4-dimethyl-5-nitroaniline and the final product are limited in publicly available literature. The provided information is based on available data for closely related analogs and supplier information.

Summary of Reaction Conditions and Yields

| Reaction Step | Starting Material | Reagents | Solvent | Typical Yield |

| Reduction | 3,4-Dimethyl-1-nitrobenzene | Raney Nickel, H₂ | Methanol | ~86%[3] |

| Nitration (Analogous) | 2,4-Dimethylaniline | Nitric Acid, Sulfuric Acid | Hydrochloric Acid | ~71% |

| Acetylation (Analogous) | Aniline | Acetic Anhydride, Sodium Acetate | Water | High |

Note: The yields for nitration and acetylation are based on analogous reactions due to the limited availability of specific data for the target synthesis.

Experimental Protocols

Synthesis of 3,4-Dimethylaniline from 3,4-Dimethyl-1-nitrobenzene (Reduction)

This procedure outlines the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

3,4-Dimethyl-1-nitrobenzene

-

Raney Nickel

-

Methanol

-

Hydrogen gas

-

Boric Acid

-

Ribose (as a co-reductant in a specific documented procedure)

Procedure:

-

In a high-pressure reactor, a solution of 3,4-dimethyl-1-nitrobenzene (e.g., 40.32 g, 266.6 mmol) in methanol (200 ml) is combined with Raney nickel (22 g).[3]

-

The mixture is hydrogenated at a pressure of 5 bar and a temperature of 55 °C for 2 hours.[3]

-

The reaction progress can be monitored by gas chromatography to confirm the complete conversion to 3,4-dimethylaniline.[3]

-

Following the reaction, the catalyst is removed by filtration.[3]

-

The filtrate is concentrated, and the product is crystallized, for instance, by the addition of hot water followed by cooling.[3]

-

The resulting crystals of 3,4-dimethylaniline are collected by filtration, washed with cold water and cold methanol, and dried.[3]

Synthesis of 3,4-Dimethyl-5-nitroaniline from 3,4-Dimethylaniline (Nitration)

This protocol is adapted from the nitration of a similar substrate, 2,4-dimethylaniline, and should be optimized for the specific starting material.

Materials:

-

3,4-Dimethylaniline

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Concentrated Hydrochloric Acid

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Magnesium Sulfate

Procedure:

-

A solution of 3,4-dimethylaniline in concentrated hydrochloric acid is prepared and cooled to below 15 °C.

-

Concentrated nitric acid is added dropwise to the stirred solution over a period of several hours, maintaining the temperature below 15 °C.

-

Concentrated sulfuric acid is then added, and the mixture is stirred for an additional hour at 15 °C.

-

The reaction mixture is then carefully poured onto ice and stirred for 30 minutes.

-

The resulting precipitate is collected by filtration.

-

The filter cake is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is then extracted with ethyl acetate.

-

The combined organic extracts are dried with magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-dimethyl-5-nitroaniline.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide from 3,4-Dimethyl-5-nitroaniline (Acetylation)

This is a general procedure for the acetylation of an aromatic amine and may require optimization.

Materials:

-

3,4-Dimethyl-5-nitroaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

The 3,4-dimethyl-5-nitroaniline is dissolved in a minimal amount of water containing a small amount of hydrochloric acid to facilitate dissolution.

-

A solution of sodium acetate in water is prepared separately.

-

Acetic anhydride is added to the aniline hydrochloride solution, followed immediately by the sodium acetate solution.

-

The mixture is stirred vigorously and cooled in an ice bath to precipitate the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product.

Signaling Pathways and Logical Relationships

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide follows a clear and logical progression of chemical transformations. Each step builds upon the previous one to introduce the desired functional groups onto the aromatic scaffold.

References

Methodological & Application

"detailed synthesis protocol for N-(3,4-dimethyl-5-nitrophenyl)acetamide"

Application Note: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a substituted nitroaromatic compound often utilized as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its structure, featuring an acetamido group and a nitro group on a dimethylaniline scaffold, makes it a versatile building block for further functionalization. For instance, the nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions or diazotizations.

This document provides a detailed two-step protocol for the laboratory-scale synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The synthetic strategy involves:

-

Nitration: Regioselective nitration of 3,4-dimethylaniline. By protonating the amino group in concentrated sulfuric acid to form the anilinium ion, the substituent becomes a meta-director, guiding the electrophilic nitration to the C5 position.

-

Acetylation: Subsequent N-acetylation of the resulting 3,4-dimethyl-5-nitroaniline using acetic anhydride to yield the final product.

This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory setting. Adherence to all safety precautions is mandatory.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps starting from 3,4-dimethylaniline.

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Safety Precautions: This procedure involves the use of concentrated strong acids (sulfuric and nitric acid) and corrosive reagents. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is required.[2][3] Handle nitrating mixtures with extreme care due to their high reactivity and potential for exothermic reactions.

Step 1: Synthesis of 3,4-Dimethyl-5-nitroaniline

This procedure is adapted from standard methods for the nitration of substituted anilines.[4][5] The amino group is protonated in sulfuric acid to direct nitration to the meta-position.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 6.06 g | 50.0 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 3.6 mL | 55.0 |

| Ice | H₂O | 18.02 | ~200 g | - |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.05 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |

| 250 mL Three-neck Round Bottom Flask | - | - | 1 | - |

| Magnetic Stirrer and Stir Bar | - | - | 1 | - |

| Dropping Funnel | - | - | 1 | - |

| Thermometer | - | - | 1 | - |

Procedure

-

Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/water bath on a magnetic stirrer.

-

Dissolution: Carefully and slowly add 40 mL of concentrated sulfuric acid to the flask. Once cooled to below 10 °C, add 6.06 g (50.0 mmol) of 3,4-dimethylaniline portion-wise, ensuring the temperature does not exceed 20 °C. Stir until a clear solution of the anilinium sulfate salt is formed. Cool the solution to 0-5 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL (55.0 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred anilinium sulfate solution over 30-45 minutes. Maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

-

Quenching: Carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly and carefully neutralize the solution by adding concentrated ammonium hydroxide. The product will precipitate as a solid. Continue adding base until the solution is basic (pH > 8), monitoring the temperature to keep it below 25 °C.[4]

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3,4-dimethyl-5-nitroaniline as a solid.

Step 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This procedure follows the general method for the acetylation of anilines using acetic anhydride.[6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,4-Dimethyl-5-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 5.00 g | 30.1 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.0 mL | 42.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |

| Water | H₂O | 18.02 | ~100 mL | - |

| 100 mL Round Bottom Flask | - | - | 1 | - |

| Magnetic Stirrer and Stir Bar | - | - | 1 | - |

| Reflux Condenser | - | - | 1 | - |

Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5.00 g (30.1 mmol) of 3,4-dimethyl-5-nitroaniline and 20 mL of glacial acetic acid.

-

Acetylation: Add 4.0 mL (42.1 mmol) of acetic anhydride to the mixture.

-

Heating: Heat the reaction mixture to a gentle reflux (~100-110 °C) and maintain for 60 minutes.

-

Precipitation: Allow the reaction mixture to cool to room temperature, then pour it into ~100 mL of cold water with stirring. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid.

-

Drying: Dry the product, N-(3,4-dimethyl-5-nitrophenyl)acetamide, under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation

Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 |

| 3,4-Dimethyl-5-nitroaniline | 6972-71-0 | C₈H₁₀N₂O₂ | 166.18 |

| N-(3,4-dimethyl-5-nitrophenyl)acetamide | 857571-00-7 | C₁₀H₁₂N₂O₃ | 208.21[1] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Caption: Overall laboratory workflow for the synthesis.

References

Application Notes and Protocols for the Purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide